3-chloro-N-(2,3-dichlorophenyl)benzamide
Description
Overview of the Benzamide (B126) Scaffold in Synthetic and Medicinal Chemistry Research
The benzamide scaffold is a cornerstone in the fields of synthetic and medicinal chemistry. This structural motif, characterized by a benzene (B151609) ring attached to an amide functional group, is present in a vast array of biologically active molecules and functional materials. Amides are fundamental building blocks in the synthesis of numerous organic compounds, and it is estimated that they are present in approximately 25% of all marketed pharmaceutical drugs. nih.gov The prevalence of the benzamide moiety stems from its ability to form stable hydrogen bonds and participate in various intermolecular interactions, which are crucial for the binding of molecules to biological targets like enzymes and receptors. nih.govnih.gov
In medicinal chemistry, benzamide derivatives have been investigated for a wide range of therapeutic applications. They are known to exhibit antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nih.goviucr.org The versatility of the benzamide scaffold allows for the introduction of various substituents on both the phenyl ring and the amide nitrogen, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize its biological activity.
Historical Perspective on Halogenated N-Phenylbenzamides and Their Research Significance
The introduction of halogen atoms, particularly chlorine, onto the N-phenylbenzamide framework has been a long-standing strategy in chemical research. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. Historically, the study of halogenated N-phenylbenzamides, often referred to as benzanilides, has been driven by their utility as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
More recently, research on polychlorinated N-phenylbenzamides has intensified, with a significant focus on their solid-state properties and crystal structures. nih.govnih.gov Understanding how the number and position of chlorine substituents influence the molecular conformation and intermolecular interactions in the solid state is a key area of investigation. This research is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline materials with desired properties.
Current Research Landscape of 3-chloro-N-(2,3-dichlorophenyl)benzamide and Related Congeners
Research on compounds such as N-(2,3-dichlorophenyl)benzamide and various mono- and di-chlorinated benzanilides reveals a focus on understanding the conformational preferences of the molecule, particularly the dihedral angles between the two aromatic rings and the planarity of the central amide linkage. iucr.orgnih.gov These structural parameters are influenced by the steric and electronic effects of the chlorine substituents and dictate how the molecules pack in the crystal, which in turn affects properties like melting point and solubility.
Rationale for Comprehensive Academic Investigation of This Chemical Class
A comprehensive academic investigation into this compound and its relatives is warranted for several reasons. Firstly, these compounds serve as model systems for studying the fundamental principles of molecular recognition and self-assembly in the solid state. The systematic variation of chlorine substitution patterns allows for a detailed exploration of how subtle changes in molecular structure can lead to significant differences in crystal packing.
Secondly, the insights gained from the structural analysis of these compounds can be applied to the design of new materials with tailored properties. For example, understanding the hydrogen bonding networks and other intermolecular interactions can aid in the development of novel co-crystals or pharmaceutical polymorphs with enhanced stability or bioavailability.
Finally, while the direct biological applications of this compound have not been extensively explored, the broader class of halogenated benzamides continues to be a source of inspiration for the development of new therapeutic agents. A thorough understanding of their structure-property relationships is a critical first step in unlocking their potential in medicinal chemistry and materials science.
Detailed Research Findings
The core of the research on chlorinated N-phenylbenzamides lies in the detailed analysis of their crystal structures. The following tables summarize key crystallographic data for several compounds related to this compound, providing a comparative view of their structural parameters.
| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| N-(2,3-Dichlorophenyl)benzamide | C13H9Cl2NO | Monoclinic | P21/c | iucr.org |
| N-(3,5-Dichlorophenyl)benzamide | C13H9Cl2NO | Monoclinic | P21/c | nih.gov |
| 3-Chloro-N-(2-chlorophenyl)benzamide | C13H9Cl2NO | Monoclinic | P21/c | nih.gov |
| 3-Chloro-N-(3-chlorophenyl)benzamide | C13H9Cl2NO | Monoclinic | P21/n | nih.gov |
The data in the table above highlights that these compounds predominantly crystallize in the monoclinic system. The specific space group can vary, which is indicative of different packing arrangements in the solid state.
| Compound Name | Dihedral Angle between Phenyl Rings (°) | Reference |
|---|---|---|
| N-(3-Chlorophenyl)benzamide | 61.0(1) | iucr.org |
| N-(3,5-Dichlorophenyl)benzamide | 58.3(1) | nih.gov |
| 3-Chloro-N-(2-chlorophenyl)benzamide | 4.73(5) | nih.gov |
| 3-Chloro-N-(3-chlorophenyl)benzamide (Molecule 1) | 9.1(2) | nih.gov |
| 3-Chloro-N-(3-chlorophenyl)benzamide (Molecule 2) | 7.3(3) | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-N-(2,3-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO/c14-9-4-1-3-8(7-9)13(18)17-11-6-2-5-10(15)12(11)16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNCAQYCCDJBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260682 | |
| Record name | Benzamide, 3-chloro-N-(2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90665-35-3 | |
| Record name | Benzamide, 3-chloro-N-(2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90665-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-chloro-N-(2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501260682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-chloro-N-(2,3-dichlorophenyl)benzamide
The most conventional and widely understood method for synthesizing N-aryl benzamides involves the direct condensation of a carboxylic acid derivative with an appropriate aniline (B41778).
The formation of this compound is classically achieved via an amidation reaction. This involves the condensation of an activated derivative of 3-chlorobenzoic acid, most commonly 3-chlorobenzoyl chloride, with 2,3-dichloroaniline. google.com This reaction is a cornerstone of organic synthesis for creating the robust amide linkage. semanticscholar.org The process typically involves reacting the acyl chloride with the amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net Common bases include triethylamine (B128534) or pyridine, and the reaction is often carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). researchgate.netorgsyn.org
Table 1: Primary Condensation Reaction
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| 3-chlorobenzoyl chloride | 2,3-dichloroaniline | This compound |
The successful synthesis of the final compound is dependent on the efficient preparation of its precursors.
3-chlorobenzoyl chloride: This key intermediate can be synthesized through several established routes. A common laboratory and industrial method involves the reaction of 3-chlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. semanticscholar.org For instance, stirring 3-chlorobenzoic acid in thionyl chloride overnight at an elevated temperature can produce 3-chlorobenzoyl chloride in high yield. An alternative industrial approach is the direct chlorination of benzoyl chloride. prepchem.com This method requires careful control of reaction conditions, such as temperature (0°-50° C) and the use of a catalyst system, like ferric chloride-iodine, to preferentially produce the meta-chloro isomer. google.com
Table 2: Synthesis of 3-chlorobenzoyl chloride
| Starting Material | Reagent(s) | Key Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 3-chlorobenzoic acid | Thionyl chloride | 90°C, overnight | 3-chlorobenzoyl chloride | |
| Benzoyl chloride | Chlorine (Cl₂) | FeCl₃/I₂ catalyst, 0°-50°C | 3-chlorobenzoyl chloride | google.com |
| 4-chloro-trichloromethylbenzene | Water | FeCl₃ catalyst, 45-65°C | 4-chlorobenzoyl chloride | google.com |
2,3-dichloroaniline: The synthesis of this precursor can also be achieved through various methods. One prominent method is the catalytic hydrogenation of 2,3-dichloronitrobenzene. chemicalbook.com This reaction is typically carried out in a high-pressure reactor using a catalyst and hydrogen gas. chemicalbook.com Another route involves the aminolysis of 1,2,3-trichlorobenzene, where the trichlorobenzene is reacted with ammonia, often in the presence of a copper catalyst, at high temperature and pressure to substitute one chlorine atom with an amino group. patsnap.com
Table 3: Synthesis of 2,3-dichloroaniline
| Starting Material | Reagent(s)/Catalyst | Key Conditions | Product | Reference(s) |
|---|---|---|---|---|
| 2,3-dichloronitrobenzene | H₂, Catalyst | 100°C, 2.0 MPa H₂ | 2,3-dichloroaniline | chemicalbook.com |
| 1,2,3-trichlorobenzene | Ammonia water, Copper chloride | 180°C, High pressure | 2,3-dichloroaniline | patsnap.com |
Development of Advanced and Sustainable Synthetic Routes
In line with the growing emphasis on green chemistry, research has focused on developing more efficient and environmentally benign methods for benzamide (B126) synthesis. numberanalytics.com
Modern synthetic chemistry has seen a shift towards catalytic methods for amide bond formation, which offer milder reaction conditions and greater efficiency. ucl.ac.uk
Transition Metal Catalysis : Catalysts based on transition metals like palladium, copper, and nickel are widely used for coupling amines with carboxylic acid derivatives. numberanalytics.com For example, nickel catalysis can be used to synthesize carboxylic acids from benzamide precursors. orgsyn.org
Boron-Based Catalysis : Boron-based catalysts, such as boric acid and borate (B1201080) esters, have emerged as particularly effective for direct amidation reactions. ucl.ac.uk These catalysts are attractive because they are generally less toxic and more cost-effective than many transition metals. Boric acid can catalyze the reaction between a carboxylic acid and urea (B33335) in a solvent-free process. semanticscholar.org
Zirconium-Based Catalysis : A highly efficient and reusable solid acid catalyst, prepared by immobilizing a Lewis acidic ionic liquid with zirconium tetrachloride on diatomite earth, has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation. researchgate.net
Table 4: Comparison of Catalytic Approaches in Amide Synthesis
| Catalytic System | Advantages | Reaction Type | Reference(s) |
|---|---|---|---|
| Transition Metals (Pd, Cu, Ni) | High efficiency, mild conditions | Coupling of amines with acid derivatives | numberanalytics.com |
| Boron-Based (Boric Acid) | Low toxicity, cost-effective, suitable for scale-up | Direct amidation of carboxylic acids | ucl.ac.ukbohrium.com |
| Diatomite earth@IL/ZrCl₄ | Reusable catalyst, rapid, high yields | Direct condensation of acids and amines | researchgate.net |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. numberanalytics.com These principles are increasingly applied to amide synthesis through several strategies:
Solvent-Free Synthesis : Eliminating solvents reduces hazards and pollution. numberanalytics.com This can be achieved through mechanochemical methods (grinding reactants together) or by using solvent-free catalytic reactions, for example with boric acid. semanticscholar.org A transition-metal-free and solvent-free protocol for the direct amidation of unactivated esters has also been developed. rsc.org
Atom Economy : Designing reactions where the maximum proportion of reactant atoms are incorporated into the final product is a core green chemistry principle. numberanalytics.com Catalytic methods often exhibit higher atom economy than traditional routes that use stoichiometric activating agents. ucl.ac.uk
Microwave-Assisted Synthesis : The use of microwave irradiation as a heat source can dramatically reduce reaction times, often from hours to minutes, while providing clean reactions and high yields. nih.govmdpi.com This technique has been successfully applied to the synthesis of various N-aryl amides and related heterocyclic compounds, suggesting its applicability to the synthesis of this compound. nih.govmdpi.comnih.gov
Derivatization Strategies and Analogue Libraries for Structure-Function Exploration
To explore the functional properties of this compound, chemists can synthesize a library of analogues through derivatization. This process, central to structure-activity relationship (SAR) studies, involves systematically modifying the structure of the parent compound and evaluating how these changes affect its properties. nih.govnih.gov
For this compound, derivatization could focus on several key areas:
Modification of the Benzoyl Ring : The chlorine atom at the 3-position could be moved to other positions (ortho, para) or replaced with other functional groups (e.g., methyl, methoxy) to probe electronic and steric effects.
Modification of the Aniline Ring : The number and position of the chlorine atoms on the N-phenyl ring could be altered. For example, comparing the properties of 2,3-dichloro, 3,5-dichloro nih.gov, or monochloro nih.gov analogues can provide significant insight into the structural requirements for a desired function.
Amide Bond Modification : While more challenging, the N-H bond could be alkylated or the core amide structure could be replaced with a bioisostere.
Palladium-catalyzed reactions, such as the hydroarylation of N-propargyl benzamides, offer a direct route to N-allylbenzamide derivatives, showcasing an advanced strategy for creating diverse analogues. acs.org By generating and testing such libraries, researchers can build a comprehensive understanding of the molecule's structure-function profile. rsc.orgmdpi.com
Table 5: Potential Derivatization Points for SAR Studies
| Core Scaffold | Position for Derivatization | Potential Modifications |
|---|---|---|
| Benzoyl Ring | Position 3 | Change position or nature of the substituent (e.g., -F, -Br, -CH₃, -OCH₃) |
| Aniline Ring | Positions 2 and 3 | Vary number and location of halogen substituents (e.g., 2-chloro, 3-chloro, 3,5-dichloro) |
| Amide Linker | Nitrogen Atom | N-alkylation (e.g., N-methyl, N-allyl) |
Systematic Substituent Variation on the Benzoyl Ring
The benzoyl moiety of the N-arylbenzamide scaffold is a common target for structural modification to explore structure-activity relationships (SAR). Researchers systematically introduce a variety of substituents onto the benzoyl ring to modulate electronic and steric properties. rsc.orgyoutube.com Common synthetic approaches involve reacting a substituted benzoyl chloride with an appropriate aniline.
A general method involves the reaction of various substituted benzoyl chlorides with anilines in a suitable solvent. For instance, N-arylbenzamides have been prepared by reacting dimethylphenylthiourea (B184160) with various benzoyl chlorides, demonstrating that both electron-donating and electron-withdrawing groups on the benzoyl chloride are well-tolerated, leading to good yields of the corresponding amides. researchgate.net This indicates that the electronic properties of the substituent on the benzoyl ring have a minimal effect on the efficiency of this particular synthetic route. researchgate.net
Another approach involves the direct condensation of carboxylic acids and amines in the presence of a coupling agent or under thermal conditions. researchgate.net For example, a range of N-phenylbenzamides were synthesized from nitroarenes and acyl chlorides, showcasing the tolerance of various functional groups on the acyl chloride, such as methyl and bromo groups at the 3-position. rsc.org
The table below summarizes the synthesis of various N-phenylbenzamides with substituents on the benzoyl ring, illustrating the scope of these methods.
| Entry | Benzoyl Chloride Substituent | Aniline | Product | Yield (%) | Reference |
| 1 | 3-Methyl | Aniline | 3-Methyl-N-phenylbenzamide | 67 | rsc.org |
| 2 | 3-Bromo | Aniline | 3-Bromo-N-phenylbenzamide | 64 | rsc.org |
| 3 | None | 2-Chloro-5-methylaniline | N-(2-Chloro-5-methylphenyl)benzamide | 80 | rsc.org |
| 4 | None | 2-Chloro-5-methoxyaniline | N-(2-Chloro-5-methoxyphenyl)benzamide | 78 | rsc.org |
This table is generated based on data from the referenced study.
These studies demonstrate that systematic variation on the benzoyl ring is readily achievable, providing a library of compounds for biological screening and optimization. The choice of substituent can significantly influence properties like lipophilicity and binding affinity. nih.gov
Modifications of the Dichlorophenyl Moiety
For example, a series of dichlorobenzamide derivatives were synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds in N,N'-dimethylformamide (DMF). researchgate.net This highlights a straightforward method for introducing diversity at the N-phenyl portion of the molecule. Similarly, studies on related compounds, such as 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have involved the synthesis of analogues with modified phenyl rings by condensing appropriately substituted phenyl isocyanates with ethyl 2-mercaptoacetate. nih.gov
The introduction or modification of halogen atoms on the phenyl ring is a common strategy in medicinal chemistry. nih.gov Chlorine atoms can influence a molecule's conformation and binding properties. The synthesis of this compound itself involves the use of 2,3-dichloroaniline. By substituting this starting material with other chlorinated or functionalized anilines, a wide range of analogues can be produced.
The table below presents examples of N-arylbenzamides synthesized from different substituted anilines, demonstrating the feasibility of modifying the N-phenyl moiety.
| Entry | Benzoyl Chloride | Aniline | Product | Yield | Reference |
| 1 | 3,5-Dichlorobenzoyl chloride | 2-Chloroaniline | 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Good | researchgate.net |
| 2 | 3,5-Dichlorobenzoyl chloride | 4-Chloroaniline | 3,5-Dichloro-N-(4-chlorophenyl)benzamide | Good | researchgate.net |
| 3 | 4-Nitrobenzoyl chloride | 2-(3-chlorophenyl)ethan-1-amine | N-(3-chlorophenethyl)-4-nitrobenzamide | Not specified | mdpi.com |
This table is generated based on data from the referenced studies.
These modifications allow for a fine-tuning of the molecule's properties, which can be crucial for enhancing its biological activity or improving its pharmacokinetic profile. mdpi.com
Exploration of Linker and Heterocyclic Substitutions
Beyond simple substituent variations on the aromatic rings, more complex modifications include altering the amide linker or introducing heterocyclic scaffolds. Such changes can dramatically alter the three-dimensional shape, polarity, and hydrogen-bonding capabilities of the molecule.
N-phenylbenzamide derivatives containing various heterocyclic rings are of significant interest, particularly in the development of kinase inhibitors. nih.gov An efficient one-pot, three-component reaction has been utilized to synthesize a series of imidazole-based N-phenylbenzamide derivatives. nih.gov This method involves reacting phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst. nih.gov
In other studies, heterocyclic moieties such as 1H-benzimidazol-2-ylamine and pyridine-2-carboxamidine have been incorporated into N-phenylbenzamide structures. nih.gov For instance, the synthesis of bis(pyridine-2-carboxamidines) was achieved by reacting dianiline precursors with N-(tert-butoxycarbonyl)pyridine-2-carbimidothioate in the presence of mercury(II) chloride and triethylamine. nih.gov These examples show that complex heterocyclic systems can be successfully integrated into the core benzamide structure.
The table below showcases examples of N-phenylbenzamide derivatives featuring heterocyclic substitutions.
| Entry | Core Structure | Heterocyclic Moiety | Synthetic Approach | Reference |
| 1 | N-Phenylbenzamide | Imidazole | One-pot three-component reaction | nih.gov |
| 2 | N-Phenylbenzamide | 1H-Benzimidazol-2-ylamine | Coupling with dianiline precursors | nih.govacs.org |
| 3 | N-Phenylbenzamide | Pyridine-2-carboxamidine | Reaction with carbimidothioate | nih.govacs.org |
This table is generated based on data from the referenced studies.
These advanced modifications offer a pathway to novel chemical entities with potentially unique biological activities, moving beyond simple analogue synthesis.
Reaction Analysis and Mechanistic Organic Chemistry of Transformations
The formation of the amide bond is a cornerstone of organic synthesis, and its mechanism has been extensively studied. numberanalytics.com The reaction between a carboxylic acid derivative and an amine to form an amide, as in the synthesis of this compound, can proceed through several pathways depending on the reaction conditions and reagents used.
The most common laboratory synthesis of amides involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. libretexts.org The mechanism is a nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of the amine. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base is typically added to neutralize the HCl byproduct.
Direct amidation between a carboxylic acid and an amine is also possible but often requires harsh conditions like high temperatures to drive off the water formed. libretexts.org Mechanistic studies, including computational DFT studies, have investigated this process. researchgate.net One proposed mechanism involves the initial formation of an ammonium (B1175870) carboxylate salt. researchgate.net However, for the reaction to proceed to the amide, this equilibrium must shift towards the free acid and amine forms. A neutral pathway involving a carboxylic acid dimer, formed through hydrogen bonding, has been suggested to be energetically favorable and may explain how direct amidation occurs without catalysts. researchgate.net This pathway avoids a high-energy zwitterionic intermediate. researchgate.net
Coupling reagents are frequently used to facilitate amide bond formation under milder conditions. numberanalytics.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The mechanism generally involves the formation of a highly reactive activated intermediate (e.g., an O-acylisourea with carbodiimides like DCC, or an acylphosphonium salt). The amine then reacts with this intermediate to furnish the amide. numberanalytics.comacs.org
Enzyme-catalyzed methods offer a green chemistry alternative, proceeding with high selectivity under mild conditions. nih.gov Enzymes like lipases can catalyze amide formation. ATP-dependent enzymes, such as those in the ATP-grasp family, activate the carboxylic acid by forming a high-energy acylphosphate intermediate, which then reacts with the amine. nih.gov
Understanding these mechanisms is crucial for optimizing reaction conditions, predicting byproducts, and designing efficient syntheses for complex molecules like this compound and its analogues. numberanalytics.com
Advanced Structural Characterization and Conformational Analysis
Single Crystal X-ray Diffraction Studies of 3-chloro-N-(2,3-dichlorophenyl)benzamide and Analogues
A study by Gowda et al. revealed that 2-chloro-N-(2,3-dichlorophenyl)benzamide crystallizes with two independent molecules in the asymmetric unit, a phenomenon indicative of conformational polymorphism where subtle differences in crystal packing lead to distinct molecular shapes Current time information in Merrimack County, US..
The planarity of the molecule is defined by several key dihedral angles, which describe the twist between the planar aromatic rings and the amide group. For the two independent molecules of 2-chloro-N-(2,3-dichlorophenyl)benzamide, these angles show notable differences, highlighting the molecule's conformational flexibility Current time information in Merrimack County, US..
Dihedral Angle between the Amide Group and Benzoyl Ring: In molecule 1, this angle is 42.24 (14)°, while in molecule 2, it is 48.89 (12)° Current time information in Merrimack County, US..
Dihedral Angle between the Amide Group and Aniline (B41778) Ring: The values are 35.31 (19)° for molecule 1 and 41.88 (13)° for molecule 2 Current time information in Merrimack County, US..
Dihedral Angle between Benzoyl and Aniline Rings: The two aromatic rings are not coplanar. The angle between them is 12.30 (10)° in the first molecule and 7.25 (9)° in the second Current time information in Merrimack County, US..
This deviation from planarity is a common trait in many chlorinated benzanilides, influenced by the steric hindrance and electronic repulsion of the chlorine substituents. For instance, in 2-chloro-N-(2,6-dichlorophenyl)benzamide, the amide group makes a dihedral angle of 59.8 (1)° with the benzoyl ring nih.gov. In contrast, the analogue 3-chloro-N-(2-chlorophenyl)benzamide shows a nearly coplanar arrangement of its aromatic rings, with a small dihedral angle of 4.73 (5)° researchgate.net.
| Compound | Amide vs. Benzoyl Ring | Amide vs. Aniline Ring | Benzoyl vs. Aniline Ring | Reference |
|---|---|---|---|---|
| 2-chloro-N-(2,3-dichlorophenyl)benzamide (Molecule 1) | 42.24 (14) | 35.31 (19) | 12.30 (10) | Current time information in Merrimack County, US. |
| 2-chloro-N-(2,3-dichlorophenyl)benzamide (Molecule 2) | 48.89 (12) | 41.88 (13) | 7.25 (9) | Current time information in Merrimack County, US. |
| 3-chloro-N-(3-chlorophenyl)benzamide (Molecule 1) | 37.4 (3) | 31.5 (4) | 9.1 (2) | Current time information in Merrimack County, US. |
| 3-chloro-N-(3-chlorophenyl)benzamide (Molecule 2) | 37.2 (3) | 34.7 (3) | 7.3 (3) | Current time information in Merrimack County, US. |
| 2-chloro-N-(2,6-dichlorophenyl)benzamide | 59.8 (1) | N/A | 8.1 (2) | nih.gov |
| 3-chloro-N-(2-chlorophenyl)benzamide | N/A | N/A | 4.73 (5) | researchgate.net |
The crystal packing of this compound and its analogues is stabilized by a network of non-covalent interactions.
N–H⋯O Hydrogen Bonding: The most prominent of these is the intermolecular N–H⋯O hydrogen bond, a classic interaction in amide-containing structures. This hydrogen bond links adjacent molecules, with the amide nitrogen acting as the proton donor and the carbonyl oxygen serving as the acceptor. In 2-chloro-N-(2,3-dichlorophenyl)benzamide, these interactions connect the molecules into infinite chains Current time information in Merrimack County, US.. This C(4) chain motif is a recurring supramolecular synthon in the crystal structures of numerous benzanilides nih.govresearchgate.net.
N–H⋯Cl Hydrogen Bonding: Notably, the crystal structure of 2-chloro-N-(2,3-dichlorophenyl)benzamide also features intermolecular N–H⋯Cl hydrogen bonds Current time information in Merrimack County, US.. The presence of chlorine atoms provides alternative hydrogen bond acceptors, leading to more complex interaction patterns. This type of hydrogen bond, while generally weaker than N–H⋯O, plays a significant role in the crystal engineering of halogenated organic compounds researchgate.netnih.govnih.gov.
The interplay of the intermolecular interactions described above dictates the final three-dimensional crystal lattice. In 2-chloro-N-(2,3-dichlorophenyl)benzamide, the combination of N–H⋯O and N–H⋯Cl hydrogen bonds results in the formation of robust molecular chains Current time information in Merrimack County, US.. These chains then pack into a stable, three-dimensional supramolecular assembly. The existence of two conformers within the same crystal lattice (conformational polymorphism) underscores the subtle energy differences between various packing arrangements and the ability of the molecule to adapt its shape to optimize intermolecular forces researchgate.netresearchgate.net. The resulting supramolecular motifs are crucial in determining the material's physical properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₈Cl₃NO |
| Molecular Weight | 300.55 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.310 (1) |
| b (Å) | 7.8307 (6) |
| c (Å) | 14.407 (2) |
| β (°) | 111.52 (1) |
| Volume (ų) | 1292.0 (2) |
| Z | 4 |
| Molecules per Asymmetric Unit (Z') | 2 |
Solution-State Spectroscopic Analysis for Conformational Dynamics
Spectroscopic methods provide valuable information about molecular structure and behavior in the solution phase, where molecules often exhibit greater conformational freedom than in the rigid solid state.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical environment of protons and carbons within a molecule. For compounds like this compound, the spectra would be complex due to the low symmetry and the presence of multiple chlorine substituents, which influence the electronic distribution and thus the chemical shifts of nearby nuclei.
While specific, assigned NMR data for this compound is not published, analysis of related structures provides expected ranges for key signals. In substituted benzanilides, the amide proton (N-H) typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum, often between 8.0 and 12.5 ppm, with its exact position sensitive to solvent and concentration due to hydrogen bonding effects nih.gov. The aromatic protons would resonate in the range of 7.0-8.5 ppm, with coupling patterns determined by the substitution on both rings.
¹³C NMR spectra would show distinct signals for each of the 13 carbon atoms, with the carbonyl carbon (C=O) being the most downfield, typically appearing between 160 and 170 ppm rsc.org. The carbons attached to chlorine atoms would also exhibit characteristic shifts. Studies on fluorinated benzanilides have demonstrated the use of NMR to probe through-space interactions, such as intramolecular N–H⋯F hydrogen bonds, by observing nuclear spin-spin couplings nih.gov. Similar studies could potentially reveal conformational preferences and weak interactions in solution for chlorinated analogues. The presence of rotational isomers (conformers) around the amide bond can sometimes be detected by NMR if the rotation is slow on the NMR timescale, leading to a doubling of certain signals nih.gov.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic amide and aromatic absorptions.
N–H Stretching: A sharp, strong band corresponding to the N–H stretching vibration is expected in the region of 3200–3300 cm⁻¹. The exact frequency is sensitive to the strength of hydrogen bonding; stronger bonds lead to a lower frequency (red shift) nih.gov.
C=O Stretching (Amide I band): This is typically a very strong and sharp absorption between 1630 and 1680 cm⁻¹. Its position is influenced by both electronic effects of the substituents and hydrogen bonding. For N-(2,6-dichlorophenyl)-amides, this band appears in the 1658–1707 cm⁻¹ range nih.gov.
N–H Bending (Amide II band): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, appears as a strong absorption around 1510–1550 cm⁻¹.
C-Cl Stretching: Strong absorptions corresponding to C-Cl stretching vibrations are expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C=O stretch is also Raman active. Studies on polychlorinated benzenes show that vibrational modes involving the benzene (B151609) ring, such as CCC stretching and deformation, are sensitive to the degree and position of chlorine substitution, which could be used to distinguish between isomers nih.gov. A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), is necessary for the unambiguous assignment of all fundamental modes for complex molecules like trichlorobenzanilides nih.govnih.gov.
Correlation of Solid-State and Solution-State Structural Data
The conformation of a molecule can differ between the highly ordered, constrained environment of a crystal lattice (solid-state) and the more dynamic, solvated environment of a solution. These differences are influenced by factors such as intermolecular forces, crystal packing effects, and solvent interactions. While direct experimental data correlating the solid-state and solution-state structures of this compound is not extensively available in the public domain, valuable insights can be gleaned from crystallographic and spectroscopic studies of closely related substituted N-phenylbenzamides. These studies collectively suggest a general conformational preference for this class of compounds, which can be extrapolated to the target molecule.
Solid-State Conformation from X-ray Crystallography of Analogous Compounds
Single-crystal X-ray diffraction studies on a variety of chloro-substituted N-phenylbenzamides consistently reveal a key conformational feature: the amide linkage (–CO–NH–) predominantly adopts a trans configuration. In this arrangement, the carbonyl oxygen and the amide hydrogen are positioned on opposite sides of the C–N bond. This conformation is generally favored due to reduced steric hindrance.
In a study of N-(3-chlorophenyl)benzamide, it was noted that the conformation of the N—H bond is anti to the meta-chloro substituent on the aniline ring. nih.gov This is in contrast to what is observed in N-(2,3-dichlorophenyl)benzamide, where the N-H bond is syn to both the ortho and meta chloro substituents. nih.gov This highlights the significant influence of the position of chloro-substituents on the conformational preferences within the crystal lattice.
Further research on 3-chloro-N-(2-chlorophenyl)benzamide indicates that while the N-H and C=O bonds are in an anti conformation relative to each other, the two aromatic rings are nearly coplanar, with a small dihedral angle between them. nih.gov The planarity of the molecule is often influenced by the formation of intermolecular hydrogen bonds, typically of the N—H⋯O type, which link molecules into chains or other supramolecular assemblies within the crystal. nih.govnih.gov
The following table summarizes key crystallographic parameters for compounds analogous to this compound, providing a basis for understanding its likely solid-state structure.
| Parameter | 3-chloro-N-(2-chlorophenyl)benzamide nih.gov | N-(3-chlorophenyl)benzamide nih.gov |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/n | Pbca |
| a (Å) | 11.1371 | 9.3585 |
| b (Å) | 4.85230 | 9.7851 |
| c (Å) | 21.5198 | 25.1419 |
| **β (°) ** | 90.142 | 90 |
| Dihedral Angle (Benzoyl/Aniline Rings) | 4.73° | 61.0° |
| Amide Conformation | anti (N-H/C=O) | Not specified |
This table is populated with data from crystallographic studies of closely related compounds to infer the likely structural characteristics of this compound.
Solution-State Conformation and its Correlation to the Solid State
The conformation of benzanilides in solution is often studied using Nuclear Magnetic Resonance (NMR) spectroscopy. In solution, molecules typically have greater conformational freedom compared to the solid state. For substituted benzamides, it is common to observe an equilibrium between different rotational isomers (rotamers).
Structure Activity Relationship Sar and Molecular Design Principles
Elucidation of Key Structural Determinants for Biological Interaction
Halogen atoms, particularly chlorine, are potent modulators of a molecule's physicochemical properties and, consequently, its biological activity. eurochlor.org The introduction of chlorine can significantly alter lipophilicity, electronic distribution, and metabolic stability. researchgate.net The position of these halogen substituents (positional isomerism) is a critical factor that can dramatically affect the molecule's interaction with a biological target.
Furthermore, the conformation of the amide linkage relative to the substituents is crucial. In 3-chloro-N-(2-chlorophenyl)benzamide, the ortho-Cl atom on the aniline (B41778) ring is positioned syn to the N—H bond. nih.gov In one of the independent molecules of 3-chloro-N-(3-chlorophenyl)benzamide, the N-H bond is syn to the meta-chloro group, while it is anti in the other. researchgate.net These conformational differences, dictated by the chlorine's position, directly impact how the molecule can form hydrogen bonds and other interactions within a receptor's binding site. Studies on other polychlorinated compounds have shown that congeners with ortho-substitutions can exhibit high potency, and the addition of a meta-chlorine can either decrease or have little effect on activity depending on other substituents. nih.gov
| Compound | Chlorine Positions (Benzoyl - Anilino) | Dihedral Angle Between Rings | N-H / Ring-Cl Conformation | Reference |
|---|---|---|---|---|
| 3-chloro-N-(2-chlorophenyl)benzamide | meta - ortho | 4.73° | N-H syn to ortho-Cl | nih.gov |
| 3-chloro-N-(3-chlorophenyl)benzamide | meta - meta | 9.1° and 7.3° | syn in one molecule, anti in another | researchgate.net |
| 2-chloro-N-(3,5-dichlorophenyl)benzamide | ortho - meta, meta | 32.1° | C=O anti to ortho-Cl | acs.org |
The substituents on both the benzoyl (acyl) and anilino rings play a pivotal role in molecular recognition. nih.gov SAR studies on N-phenylbenzamides have demonstrated that electron-withdrawing groups, such as trifluoromethyl (CF₃), nitro (NO₂), and additional halogens (F, Cl), can be beneficial for biological activity. nih.gov The placement of these groups at ortho, meta, or para positions on either ring can fine-tune the electronic properties and binding interactions of the entire molecule. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel molecules and for understanding the key physicochemical properties that drive biological interactions.
Predictive QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. For benzanilide and related derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. longdom.org
These models generate a 3D grid around an aligned set of molecules and calculate the steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA). longdom.org The resulting statistical models can be highly predictive. For a series of 2-benzanilide derivatives, a CoMFA model yielded a high internal validation value (q²) of 0.642 and a predictive value for an external test set (r²_pred) of 0.615, indicating a robust and predictive model. longdom.org Such models provide insights that can guide the design of new compounds with enhanced potency. acs.orglongdom.org
| Model | Internal Validation (q²) | Conventional Coefficient (r²) | External Prediction (r²_pred) | Key Fields |
|---|---|---|---|---|
| CoMFA | 0.642 | 0.993 | 0.615 | Steric, Electrostatic |
| CoMSIA | 0.660 | - | 0.601 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
The development of robust QSAR models relies on various statistical and machine learning methods. Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are commonly used statistical techniques to build linear models relating descriptors to activity. nih.govbiointerfaceresearch.com
To handle the large number of possible molecular descriptors, variable selection techniques are crucial. The Genetic Algorithm (GA) is a machine learning approach often used to select the most relevant descriptors that have the highest correlation with the biological activity. nih.govnih.gov This prevents overfitting and improves the predictive power of the resulting model. For instance, a GA-MLR approach was successfully used to model the lipophilicity of aniline derivatives, a key substructure of the target compound. nih.gov These computational tools are essential for transforming complex SAR data into understandable and predictive models. biointerfaceresearch.com
Rational Design and Synthesis of Analogues with Modulated Biological Activities
The insights gained from SAR and QSAR studies form the basis for the rational design of new analogues with improved or modulated biological activities. researchgate.netlongdom.org This process involves making targeted chemical modifications to a lead compound to enhance its potency, selectivity, or pharmacokinetic properties.
The synthesis of N-substituted benzamide (B126) derivatives is a common strategy to explore SAR. nih.govresearchgate.net For example, based on the structure of the anticancer agent Entinostat (MS-275), new benzamide derivatives have been synthesized to modify its zinc-binding ability and improve anti-proliferative activity. researchgate.net Similarly, extensive SAR studies on N-arylbenzamides have led to the discovery of potent kinase inhibitors by systematically modifying the substituents on the aromatic rings. nih.gov
The synthesis process often involves the coupling of a substituted benzoic acid (or its more reactive acyl chloride form) with a substituted aniline. amazonaws.com By systematically varying the building blocks, libraries of analogues can be created and tested. The biological data from these analogues then feeds back into the design cycle, refining the SAR and QSAR models and guiding the next round of synthesis. This iterative process of design, synthesis, and testing is a cornerstone of modern medicinal chemistry and pesticide discovery. nih.govrsc.org
Mechanistic Investigations of Biological and Biochemical Interactions at a Molecular Level
Molecular Target Identification and Binding Studies
There is a notable absence of published research specifically identifying the molecular targets of 3-chloro-N-(2,3-dichlorophenyl)benzamide. While related benzamide (B126) compounds have been studied for their interactions with various biological molecules, this specific data cannot be extrapolated to this compound due to the critical role that specific substitution patterns play in determining molecular interactions.
Interaction with Specific Enzyme Systems (e.g., Kinases, Carbonic Anhydrase, Tubulin)
No specific studies have been found that detail the interaction of this compound with enzyme systems such as kinases, carbonic anhydrase, or tubulin. Research on other benzamide derivatives has shown that they can act as tubulin inhibitors by targeting the colchicine (B1669291) binding site; however, these findings are not directly applicable to the compound . nih.gov Similarly, while some sulfonamides, a related chemical class, are known potent inhibitors of carbonic anhydrase, specific inhibitory activity for this compound has not been reported. nih.gov
Receptor Binding and Modulation Mechanisms (e.g., Dopamine (B1211576) D2-like Receptors, Smoothened Receptor)
Specific data on the binding and modulation of dopamine D2-like receptors or the Smoothened receptor by this compound is not available in the current scientific literature. Although various benzamide derivatives are known to interact with the dopamine D2 receptor, the precise affinity and mechanism of action are highly dependent on the specific chemical structure. nih.govnih.govresearchgate.net Likewise, while some compounds are identified as Smoothened receptor antagonists, a connection to this compound has not been established. nih.govnih.gov
Elucidation of Cellular Pathway Modulation (using in vitro models, non-human context)
Detailed studies elucidating the modulation of cellular pathways by this compound in in vitro models are not present in the available literature. General statements about benzamides interfering with cellular processes are insufficient to describe the specific actions of this compound.
Impact on Signal Transduction Cascades
There is no specific information available regarding the impact of this compound on any signal transduction cascades.
Effects on Protein Expression and Subcellular Localization
No studies have been identified that investigate the effects of this compound on protein expression or subcellular localization.
Investigation of Antimicrobial Mechanisms at the Molecular Level (e.g., bacterial, fungal, parasitic models)
While there is research on the antimicrobial properties of various other benzamide derivatives, specific studies detailing the molecular mechanisms of antimicrobial action for this compound are absent from the scientific literature. For example, studies on other chlorinated benzamide compounds have explored their potential as antibacterial and antifungal agents, but these findings are specific to the studied molecules and cannot be generalized. nih.govnanobioletters.comresearchgate.netnih.govscielo.brlatamjpharm.orgscielo.br
Interference with Microbial Metabolic Processes
The functionality of microbial cells is contingent on a complex network of metabolic pathways, each catalyzed by specific enzymes. Disruption of these pathways can lead to a bacteriostatic or bactericidal effect. Benzamide derivatives have been explored for their potential to act as enzyme inhibitors.
Research into N-phenylbenzamides suggests a capacity to interfere with vital microbial enzymes. For instance, in silico studies on some N-phenylbenzamides have shown potential interactions with key enzymes essential for microbial survival. One such study highlighted the docking of N-phenylbenzamides on aspartic proteinases of Candida albicans, which are crucial for the pathogen's virulence and ability to spread by breaking down host tissues. nih.gov While this study did not specifically test this compound, it provides a framework for how related compounds might function. The chlorinated phenyl rings of the compound could potentially enhance its binding affinity to the active sites of such enzymes, thereby inhibiting their function and disrupting the metabolic activity of the microbe.
Furthermore, some benzamide derivatives have demonstrated inhibitory activity against other critical microbial enzymes. nih.gov The general structure of benzamides allows for modifications that can be tailored to target specific enzyme active sites. The presence of chlorine atoms on both the benzoyl and aniline (B41778) moieties of this compound could influence its electronic and steric properties, potentially making it an effective inhibitor of certain microbial metabolic enzymes.
Table 1: Investigated Enzymatic Inhibition by Related Benzamide Derivatives
| Derivative Class | Target Enzyme | Target Organism | Implied Mechanism of Action |
|---|---|---|---|
| N-phenylbenzamides | Aspartic Proteinases | Candida albicans | Inhibition of proteolytic activity, potentially reducing virulence. nih.gov |
Disruption of Essential Microbial Structures (e.g., Cell Wall Synthesis)
The structural integrity of microbial cells is paramount for their survival, providing shape and protection from osmotic stress. The bacterial cell wall, in particular, is a unique and essential structure, making it an excellent target for antimicrobial agents.
Some studies on benzamide derivatives suggest that they may interfere with the synthesis or integrity of the bacterial cell wall. For example, certain active benzamide compounds are thought to either penetrate the peptidoglycan layer of the bacterial cell wall with ease or have a strong affinity for receptor sites involved in cell wall maintenance. nanobioletters.com The lipophilic nature of chlorinated compounds like this compound could facilitate their passage through the lipid-rich outer membrane of Gram-negative bacteria, allowing them to reach their targets.
A notable mechanism of action for some benzamide derivatives is the inhibition of the FtsZ protein. nih.gov FtsZ is a crucial bacterial cytoskeletal protein that forms a ring structure (the Z-ring) at the site of cell division, initiating the process of cytokinesis. Inhibition of FtsZ polymerization or function leads to a failure of cell division, resulting in filamentation and eventual cell death. While direct evidence for this compound is not available, this represents a plausible and potent mechanism for related antimicrobial benzamides.
Additionally, the chlorine atoms in the molecule could play a role in disrupting membrane integrity. Chlorine itself is a potent antimicrobial agent known to cause extensive permeabilization of the cytoplasmic membrane, although the concentrations required for this effect are typically high. nih.gov The covalent incorporation of chlorine into the benzamide structure might localize its oxidative potential to the microbial cell membrane, contributing to a loss of structural integrity and function.
Table 2: Research on Microbial Structural Disruption by Related Compounds
| Compound/Class | Target Structure/Process | Microbial Target | Observed Effect |
|---|---|---|---|
| Benzamide Derivatives | Bacterial Cell Wall | E. coli, B. subtilis | Inferred penetration of the peptidoglycan layer or binding to receptor sites. nanobioletters.com |
| 2,6-difluorobenzamides | FtsZ Protein | Staphylococcus aureus | Inhibition of cell division protein, leading to anti-staphylococcal activity. nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.
Prediction of Ligand-Target Binding Poses and Affinities
For 3-chloro-N-(2,3-dichlorophenyl)benzamide, molecular docking studies would involve preparing the 3D structure of the ligand and a target protein of interest. The docking software would then explore various possible binding poses of the ligand within the protein's active site, calculating a binding affinity score for each pose. These scores, often expressed in kcal/mol, estimate the strength of the interaction. For instance, studies on other benzamide (B126) derivatives have explored their potential as inhibitors for targets like the voltage-gated potassium channel Kv1.3. nih.gov A similar approach could be applied to this compound to predict its binding affinity to various biological targets.
Identification of Key Interacting Residues and Binding Site Characteristics
Beyond predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the amide group in the benzamide scaffold is a common hydrogen bond donor and acceptor. The chlorine substituents on the phenyl rings of this compound would likely participate in hydrophobic interactions and potentially halogen bonds. Analysis of the crystal structure of a related compound, 2-chloro-N-(2,3-dichlorophenyl)benzamide, reveals specific conformations and intermolecular contacts that provide clues about how this class of molecules might interact within a binding pocket. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a more dynamic picture of molecular interactions over time, complementing the static view offered by molecular docking.
Ligand-Induced Conformational Changes in Biological Targets
MD simulations can reveal how the binding of a ligand like this compound might alter the three-dimensional structure of its target protein. Such conformational changes can be critical for the protein's function and the ligand's mechanism of action. The simulations track the movements of atoms over time, governed by a force field that describes the potential energy of the system.
Quantum Chemical Calculations (e.g., DFT, HF)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide detailed information about the electronic structure of a molecule. jocpr.comepstem.net These methods are used to calculate a variety of molecular properties.
For this compound, DFT calculations could be used to determine:
Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles. For similar benzanilides, crystal structure analysis has revealed details about the planarity of the amide group and the dihedral angles between the aromatic rings. nih.govnih.gov
Electronic properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are key to understanding a molecule's reactivity and its ability to participate in various types of interactions. nih.gov
Vibrational frequencies: Predicting the infrared and Raman spectra of the molecule, which can be compared with experimental data for structural validation. researchgate.net
A computational study on N-(2,4-Dichlorophenyl)benzamide, for example, reported calculated geometrical parameters that were in agreement with experimental values. researchgate.net Similar calculations for this compound would provide fundamental insights into its intrinsic chemical and physical properties.
Electronic Structure and Reactivity Descriptors
A detailed analysis of the electronic structure and reactivity of this compound, which would typically involve Density Functional Theory (DFT) calculations, has not been specifically reported. Such studies are crucial for understanding the molecule's behavior in chemical reactions and biological systems.
Key parameters that would be determined from these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are fundamental in predicting the chemical reactivity of a molecule. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a critical indicator of molecular stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is invaluable for predicting sites of intermolecular interactions.
Without dedicated computational studies on this compound, these quantitative and qualitative descriptors of its electronic properties and reactivity remain undetermined.
Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)
While experimental work on related compounds mentions the use of NMR and IR spectroscopy for characterization, the predicted spectroscopic properties for this compound based on computational methods have not been published. nih.govnih.gov Theoretical calculations are instrumental in assigning experimental spectra and can provide insights into the vibrational modes and electronic transitions of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can aid in the definitive structural elucidation of the compound.
Infrared (IR) and Raman Spectroscopy: Theoretical calculations of vibrational frequencies can generate predicted IR and Raman spectra. This allows for the assignment of specific absorption bands and scattering peaks to the corresponding molecular vibrations, providing a deeper understanding of the molecule's structural dynamics.
The absence of such computational data for this compound limits a thorough interpretation of its spectroscopic characteristics.
In Silico Mechanistic Predictions for Biological Activity
There are currently no specific in silico studies that predict the mechanistic pathways of biological activity for this compound. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological targets of a compound and elucidating its potential mechanism of action. These computational approaches can simulate the interaction of the molecule with biological macromolecules, such as enzymes and receptors, to identify potential binding modes and affinities. Such investigations are critical in the early stages of drug discovery and for understanding the toxicological profiles of chemical compounds. The lack of such studies for this compound means that its potential biological effects and the molecular mechanisms underlying them remain speculative.
Broader Academic Applications and Perspectives Excluding Clinical/safety
Utility as Chemical Probes for Biological Research
The core structure of 3-chloro-N-(2,3-dichlorophenyl)benzamide makes it an interesting candidate for development as a chemical probe. Chemical probes are selective small-molecule modulators used to study protein function and biological pathways in cellular or animal models. nih.govyoutube.com High-quality chemical probes are invaluable for target validation in drug discovery and for dissecting complex biological systems. nih.govyoutube.com
Benzamide (B126) derivatives have been successfully identified as inhibitors of specific biological targets, underscoring their potential in target validation. For instance, through integrated docking-based virtual screening and biochemical analysis, a novel alkoxy benzamide derivative, DCB29, was identified as a selective inhibitor of the BPTF bromodomain. nih.gov The dysfunction of BPTF is linked to the development of various cancers, making it a promising drug target. nih.gov The discovery of DCB29 highlights how the benzamide scaffold can be optimized to create potent and selective inhibitors for validating novel therapeutic targets and elucidating their roles in disease pathways. nih.gov Given its chlorinated phenyl and benzoyl moieties, this compound could be investigated for its ability to interact with specific protein binding sites, potentially leading to the discovery of novel probes for uncharacterized proteins.
Chemical biology screening libraries are collections of diverse small molecules used to identify compounds with specific biological activities. nih.gov These libraries are essential for discovering new chemical probes and starting points for drug development. youtube.com Benzamide derivatives are frequently included in such libraries due to their synthetic tractability and their proven ability to interact with a wide range of biological targets. The structural features of this compound, including its multiple chlorine substituents, offer a distinct chemical space that could be valuable in screening campaigns. The inclusion of such compounds increases the probability of identifying novel modulators of biological processes.
Potential in Agrochemical Research
The benzamide chemical structure is a well-established scaffold in the development of agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comnih.gov The specific substitution pattern of this compound suggests it could be investigated for various agrochemical applications.
Benzamide-based compounds are known to act as herbicides through various mechanisms of action. wssa.netbcpcpesticidecompendium.org One of the primary mechanisms is the inhibition of cell division and microtubule organization. wssa.net Certain benzamide herbicides bind to tubulin, the primary protein component of microtubules, which disrupts the formation of the spindle apparatus during cell division, ultimately leading to the death of the weed. wssa.net Another mode of action for some benzamides is the inhibition of cell wall biosynthesis. wssa.net Herbicides in this class can interfere with the production of cellulose, a critical component of the plant cell wall. wssa.net
Additionally, some benzamide derivatives have been identified as bleaching herbicides, which act by inhibiting the biosynthesis of plant pigments. nih.gov For example, a series of N-benzyl-2-methoxybenzamides have shown potent herbicidal activity by this mechanism. nih.gov Given these established modes of action for the benzamide class, this compound could be a candidate for screening and development as a herbicide with a similar mechanism.
Table 1: Herbicide Action Mechanisms of Benzamide Derivatives
| Mechanism of Action | Description | WSSA Group |
|---|---|---|
| Inhibition of Cell Division | Binds to tubulin, disrupting microtubule polymerization and spindle formation. | 3 |
| Inhibition of Cell Wall (Cellulose) Synthesis | Inhibits the biosynthesis of cellulose, a key component of the plant cell wall. | 21 |
| Pigment Inhibition | Acts as a bleaching agent by interfering with the biosynthesis of plant pigments. | Not specified |
The benzamide and related carboxamide structures are present in several classes of fungicides. One significant mode of action is the inhibition of the succinate dehydrogenase (SDHI) enzyme in the fungal mitochondria, which disrupts cellular respiration and energy production. bayer.usnih.gov This class of fungicides, which includes carboxamides like benzovindiflupyr, bixafen, and boscalid, is known for its effectiveness against a range of fungal pathogens. bayer.us
Another fungicidal mechanism associated with benzamides involves the disruption of the cytoskeleton and motor proteins. Fungicides in this group, such as zoxamide, interfere with mitosis and cell division in the target fungi, thereby inhibiting spore germination and mycelial growth. These fungicides are particularly effective against oomycete pathogens. The structural characteristics of this compound make it a plausible candidate for investigation as an SDHI or a cytoskeleton-disrupting fungicide.
Table 2: Fungicide Action Mechanisms of Benzamide and Related Compounds
| Mechanism of Action | Target Site/Process | FRAC Group | Example Chemical Class |
|---|---|---|---|
| Respiration Inhibition | Succinate Dehydrogenase (Complex II) | 7 | SDHI (Carboxamides) |
| Cytoskeleton and Motor Protein Inhibition | Mitosis and Cell Division | 22 | Benzamides |
| Sterol Biosynthesis Inhibition | Demethylation (DMI) or other steps in sterol synthesis | 3 | Various |
| Cell Wall Biosynthesis | Cellulose Synthase | 40 | Carboxylic Acid Amides (CAA) |
Several benzamide derivatives have been developed as commercial insecticides. mdpi.com While the specific modes of action can vary, a prominent target for some insecticidal benzamides is the ryanodine receptor, which is involved in muscle contraction. Disruption of this receptor leads to uncontrolled calcium release, resulting in paralysis and death of the insect.
Other benzamide derivatives may act as insect growth regulators (IGRs) by interfering with processes like chitin synthesis. researchgate.net Chitin is a crucial component of the insect exoskeleton, and its inhibition prevents proper molting and development. irac-online.org Research into novel N,N'-substituted benzamide derivatives has shown their potential as insecticidal agents against pests like the white mango scale insect. researchgate.net The insecticidal potential of this compound could be explored, targeting similar pathways.
Table 3: Potential Insecticide Action Mechanisms for Benzamide Derivatives
| Mechanism of Action | Target System | Description |
|---|---|---|
| Ryanodine Receptor Modulation | Nervous and Muscular System | Disrupts calcium regulation in muscle cells, leading to paralysis. |
| Chitin Synthesis Inhibition | Endocrine System/Cuticle Production | Acts as an insect growth regulator (IGR) by preventing the formation of the exoskeleton. |
| Unspecified Neurotoxicity | Nervous System | Acts on various neural targets to disrupt nerve impulse transmission. |
Exploration of Applications in Materials Science (e.g., polymers, functional materials)
While specific research on the applications of this compound in materials science is not extensively documented in publicly available literature, the structural characteristics of this molecule suggest potential areas of exploration. The presence of a benzamide core and multiple chlorine substituents on the aromatic rings can impart specific properties relevant to the development of novel polymers and functional materials.
Chlorinated aromatic compounds are known for their thermal stability and flame-retardant properties. The introduction of chlorine atoms into a polymer backbone can enhance its resistance to combustion, a desirable characteristic in materials used for electronics, construction, and textiles. The high chlorine content of this compound could make it a candidate for investigation as a monomer or an additive in the synthesis of such flame-retardant polymers.
Furthermore, the rigid structure of the N-phenylbenzamide moiety can contribute to the thermal and dimensional stability of polymers. Polyamides and other polymers incorporating such rigid aromatic units often exhibit high glass transition temperatures and good mechanical strength. Research into chlorine-resistant polyamides has been conducted, where the modification of benzamide structures with electron-withdrawing groups is explored to minimize chlorination effects, indicating the relevance of such structures in polymer chemistry google.com.
The synthesis of functional materials often involves the precise tuning of molecular structures to achieve desired electronic or optical properties. While not directly studied for this compound, related benzamide derivatives have been investigated for their potential in various applications. For instance, N-phenyl-benzamides have been shown to be photostable and possess UV absorption properties, suggesting their potential use as UV stabilizers in materials nih.gov. The specific substitution pattern of chlorine atoms on the phenyl rings of this compound would influence its electronic properties and, consequently, its potential for applications in functional materials.
Below is a hypothetical data table illustrating the kind of properties that would be relevant to investigate for the application of this compound in materials science.
| Property | Potential Value/Characteristic | Rationale |
| Thermal Stability (TGA) | High decomposition temperature | Aromatic rings and C-Cl bonds contribute to thermal resistance. |
| Flame Retardancy (LOI) | High Limiting Oxygen Index | Chlorine atoms act as radical scavengers in the gas phase during combustion. |
| Glass Transition Temp. (Tg) | High | Rigid molecular structure would increase the stiffness of a polymer chain. |
| UV-Vis Absorption (λmax) | Potentially in the UV range | Aromatic system with auxochromic Cl atoms may absorb UV radiation. |
This table is illustrative and based on the general properties of related compounds, as specific experimental data for this compound is not available.
Environmental Fate and Degradation Studies (in controlled experimental systems)
The environmental fate of this compound is not well-documented in scientific literature. However, insights into its potential behavior in controlled experimental systems can be inferred from studies on related chlorinated aromatic compounds and benzamide derivatives. The presence of three chlorine atoms on the aromatic rings and a stable amide linkage suggests that this compound is likely to be persistent in the environment.
Biodegradation:
Microbial degradation is a key process for the removal of organic pollutants from the environment. The degradation of chlorinated aromatic compounds is often challenging for microorganisms due to the stability of the carbon-chlorine bond and the toxicity of the compounds themselves. Studies on chlorinated benzenes and benzamides indicate that the number and position of chlorine atoms significantly influence their biodegradability. Generally, higher levels of chlorination lead to greater resistance to microbial attack nih.gov.
In controlled laboratory settings, microorganisms capable of degrading chlorinated compounds have been isolated and studied nih.gov. The degradation of chlorinated benzonitriles, which can be metabolized to benzamides, has been investigated, revealing pathways that can lead to the accumulation of persistent metabolites nih.gov. The degradation of this compound would likely proceed through initial enzymatic attacks, such as hydroxylation or dehalogenation, if suitable microbial strains are present.
Photodegradation:
Photodegradation is another important pathway for the transformation of organic compounds in the environment. Aromatic compounds, particularly those containing halogens, can undergo photochemical reactions when exposed to ultraviolet (UV) radiation. Studies on the photodegradation of chlorinated aromatic dyes have shown that photodechlorination can occur, leading to the formation of less chlorinated and potentially more biodegradable intermediates nih.gov. The N-phenyl-benzamide structure has been noted for its photostability, which could imply a slow rate of photodegradation for this compound under environmental conditions nih.gov.
A hypothetical experimental setup to study the degradation of this compound could involve:
| Experimental System | Key Parameters to Monitor | Expected Outcome |
| Aerobic microbial culture | Disappearance of parent compound, formation of metabolites, chloride ion release | Slow to negligible degradation, potential for accumulation of chlorinated intermediates. |
| Anaerobic microbial culture | Reductive dechlorination, formation of less chlorinated benzamides | Potential for stepwise removal of chlorine atoms. |
| Aqueous photolysis (UV irradiation) | Photodegradation rate, identification of photoproducts | Slow degradation, potential for dechlorination and transformation of the aromatic rings. |
This table outlines potential experimental approaches, as specific degradation studies for this compound are not found in the reviewed literature.
Future Directions and Emerging Research Avenues
Development of Highly Selective N-Phenylbenzamide Probes
The development of highly selective chemical probes is a cornerstone of modern chemical biology, enabling the precise interrogation of biological pathways and the identification of novel drug targets. For the N-phenylbenzamide class, future research will likely focus on creating sophisticated probes to elucidate their mechanism of action.
A significant advancement in this area has been the use of "clickable" benzamide (B126) probes. These are versions of the parent compound modified with a reactive group, such as an alkyne or azide, allowing them to be covalently linked to their biological targets through click chemistry. This approach has been successfully employed to identify β-tubulin as a functional target for a series of benzamide analogs with anti-cancer properties. nih.gov The potency of these analogs in inhibiting cancer cell growth directly correlated with their ability to compete with the probe for binding to β-tubulin, confirming it as the legitimate target. nih.gov
Future efforts with compounds like 2-chloro-N-(2,3-dichlorophenyl)benzamide could involve the design of similar clickable probes. By synthesizing an analog of this specific trichlorinated benzamide with a clickable handle, researchers could perform in-situ labeling experiments in various cell lines or even in whole organisms. This would definitively identify the protein(s) that 2-chloro-N-(2,3-dichlorophenyl)benzamide interacts with, providing a clear path to understanding its biological function and potential therapeutic applications. The insights gained from such studies would be invaluable for the rational design of next-generation N-phenylbenzamides with enhanced selectivity and potency.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates and optimize existing ones. For N-phenylbenzamides, including 2-chloro-N-(2,3-dichlorophenyl)benzamide, AI and ML offer powerful approaches to accelerate the design-make-test-analyze cycle.
Generative AI models, for instance, can design novel chemical entities from scratch that are predicted to have high affinity and selectivity for a specific biological target. nih.gov By training these models on existing libraries of halogenated benzamides and their known activities, it would be possible to generate new virtual compounds related to 2-chloro-N-(2,3-dichlorophenyl)benzamide with improved pharmacological profiles. Furthermore, predictive ML models can be employed to forecast various properties of these virtual compounds, such as their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as their potential off-target effects. nih.gov This in silico screening allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.
Cloud-based AI platforms can also be utilized to screen a small molecule like 2-chloro-N-(2,3-dichlorophenyl)benzamide against the entire human proteome to identify potential on- and off-target interactions. nih.gov This can help in understanding the compound's polypharmacology and in predicting potential adverse effects early in the drug development process. nih.gov
Exploration of Multi-Targeting Approaches for Complex Biological Systems
Complex diseases such as cancer are often driven by multiple dysregulated pathways, making them challenging to treat with single-target therapies. nih.gov The development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets, represents a promising therapeutic strategy. nih.gov The structural scaffold of N-phenylbenzamides is well-suited for the design of MTDLs.
The future exploration of compounds like 2-chloro-N-(2,3-dichlorophenyl)benzamide will likely involve strategies to engineer them into multi-targeting agents. This can be achieved by incorporating pharmacophores from different drugs into a single hybrid molecule. nih.gov This approach can enhance therapeutic efficacy and reduce the likelihood of developing drug resistance. nih.gov For example, if 2-chloro-N-(2,3-dichlorophenyl)benzamide is found to inhibit a particular kinase, its structure could be merged with a pharmacophore known to inhibit a different, complementary pathway involved in the same disease.
The identification of potential targets for a multi-targeting strategy can be guided by computational methods, such as molecular docking, to predict the binding of a compound to various proteins. nih.gov Experimental validation would then confirm the activity of the designed MTDL against the intended targets. This integrated approach holds significant potential for developing innovative treatments for complex multifactorial diseases. nih.gov
Addressing Research Gaps in the Structural Systematics of Halogenated Benzamides
A comprehensive understanding of the structure-activity relationships (SAR) of halogenated benzamides is crucial for the rational design of new therapeutic agents. While there has been significant research in this area, gaps in the structural data for certain classes of these compounds remain. dcu.iemdpi.com
The crystal structure of 2-chloro-N-(2,3-dichlorophenyl)benzamide has been reported, providing valuable insight into its three-dimensional conformation. mdpi.com This compound crystallizes in the space group Pc with two independent molecules in the asymmetric unit (Z'=2), which adopt different conformations. mdpi.com This conformational flexibility is an important aspect to consider in drug design.
Q & A
What are the optimal synthetic routes for preparing 3-chloro-N-(2,3-dichlorophenyl)benzamide and its analogs?
Category : Basic Research Question
Answer :
The compound and its derivatives are typically synthesized via condensation reactions between substituted benzoyl chlorides and arylamines. For example, 3,5-dichloro-N-(2-chlorophenyl)benzamide analogs were prepared by reacting 3,5-dichlorobenzoyl chloride with substituted anilines in N,N-dimethylformamide (DMF) at 60°C, yielding products with good purity . Key considerations include:
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity by stabilizing intermediates.
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (e.g., silica gel with dichloromethane/methanol gradients) or recrystallization from ethanol is used for isolation .
How can X-ray crystallography elucidate the structural features of this compound?
Category : Basic Research Question
Answer :
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example:
- Crystal system : Orthorhombic (Pbcn space group) with unit cell parameters a = 9.4032 Å, b = 10.0963 Å, c = 25.9904 Å .
- Hydrogen bonding : Intramolecular N–H⋯O hydrogen bonds (2.89–3.18 Å) stabilize the amide group, while intermolecular N–H⋯O interactions (e.g., 3.18 Å) form molecular chains along the b-axis .
- Software : SHELX suite (e.g., SHELXL for refinement) is widely used for structure solution and validation .
How do substituents on the aniline ring influence molecular conformation and crystal packing?
Category : Advanced Research Question
Answer :
Substituents dictate dihedral angles and non-covalent interactions:
- Chlorine position : In N-(2,3-dichlorophenyl) derivatives, the N–H bond adopts a syn conformation with the ortho-Cl substituent, creating intramolecular Cl⋯O halogen bonding (3.18 Å) . This contrasts with anti conformations in mono-chlorinated analogs .
- Crystal packing : Bulky substituents (e.g., methyl groups) reduce packing efficiency, increasing unit cell volume (e.g., V = 2700.7 ų for a Ni complex vs. 2467.46 ų for the parent compound) .
- Impact on solubility : Electron-withdrawing groups (e.g., Cl) reduce solubility in polar solvents, necessitating ethanol/water mixtures for crystallization .
What methodological challenges arise in reconciling spectroscopic and crystallographic data for this compound?
Category : Advanced Research Question
Answer :
Discrepancies between techniques require careful analysis:
- NMR vs. X-ray : Dynamic processes in solution (e.g., amide bond rotation) may average NMR signals, whereas X-ray captures static conformations. For example, SCXRD reveals a planar amide group, but NMR may suggest flexibility .
- IR spectroscopy : Stretching frequencies (e.g., C=O at ~1680 cm⁻¹) must correlate with X-ray-derived bond lengths (1.22 Å for C=O). Deviations may indicate hydrogen bonding or crystal strain .
- Validation : Cross-validate data using complementary methods (e.g., elemental analysis for purity, DSC for thermal stability) .
How can computational modeling predict the biological activity of this compound derivatives?
Category : Advanced Research Question
Answer :
Density functional theory (DFT) and molecular docking provide insights into structure-activity relationships:
- Electrostatic potential maps : Highlight regions prone to nucleophilic/electrophilic attacks (e.g., the amide oxygen as a hydrogen bond acceptor) .
- Receptor binding : Derivatives with piperazine moieties (e.g., CJB 090) exhibit affinity for dopamine D3 receptors due to hydrophobic interactions with Cl-substituted phenyl rings .
- ADMET properties : LogP calculations (e.g., ~3.5 for 3-chloro analogs) predict moderate blood-brain barrier penetration, relevant for CNS-targeted drugs .
What strategies resolve contradictions in reaction yields for halogenated benzamide syntheses?
Category : Advanced Research Question
Answer :
Yield variations arise from steric and electronic effects:
- Steric hindrance : Ortho-substituted anilines reduce yields (e.g., 37% for 2,3-dichloro derivatives vs. >60% for para-substituted analogs) due to hindered nucleophilic attack .
- Electronic effects : Electron-deficient benzoyl chlorides (e.g., 3,5-dichloro) require longer reaction times (24–48 hrs) for complete conversion .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate acylation but may promote side reactions; optimize concentrations via DOE (design of experiments) .
How do intermolecular interactions influence the thermal stability of halogenated benzamides?
Category : Advanced Research Question
Answer :
Thermogravimetric analysis (TGA) and DSC reveal:
- Hydrogen bonding : Strong N–H⋯O networks increase melting points (e.g., 160–170°C for 3-chloro derivatives vs. 140°C for non-halogenated analogs) .
- Halogen bonding : Intramolecular Cl⋯O interactions (3.18 Å) enhance thermal stability by reducing molecular mobility .
- Crystal defects : Twinning or disorder (observed in Pbcn structures) lowers decomposition temperatures by ~10–15°C .
What are the best practices for characterizing metal complexes of this compound?
Category : Basic Research Question
Answer :
For Ni(II) or Cu(II) complexes:
- Synthesis : React the ligand with metal salts (e.g., NiCl₂·6H₂O) in ethanol under reflux .
- Characterization :
- Magnetic susceptibility : Confirm square planar geometry (e.g., μeff ~0 BM for diamagnetic Ni(II)) .
- UV-Vis : d-d transitions (e.g., 450–500 nm for Ni(II)) correlate with coordination geometry .
- SCXRD : Resolve M–S/O bond lengths (e.g., Ni–S = 2.20 Å in thioamide complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
